molecular formula C14H20Hf B13746085 carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene CAS No. 68193-43-1

carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene

Cat. No.: B13746085
CAS No.: 68193-43-1
M. Wt: 366.79 g/mol
InChI Key: DHGOQKZVEBXSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene is a compound that combines the properties of hafnium, a transition metal, with the organic ligand 1-methylcyclopenta-1,3-diene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene typically involves the reaction of hafnium tetrachloride with 1-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hafnium dioxide, while substitution reactions can produce a variety of hafnium-organic complexes .

Mechanism of Action

The mechanism by which carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the hafnium center with various molecular targets. The organic ligand facilitates the binding of the compound to specific substrates, enhancing its catalytic activity. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene is unique due to its specific combination of hafnium and 1-methylcyclopenta-1,3-diene, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high catalytic activity and stability .

Properties

CAS No.

68193-43-1

Molecular Formula

C14H20Hf

Molecular Weight

366.79 g/mol

IUPAC Name

carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.2CH3.Hf/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H3;/q4*-1;+4

InChI Key

DHGOQKZVEBXSOU-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Hf+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.